molecular formula C7H9N3O B086807 Phenicarbazide CAS No. 103-03-7

Phenicarbazide

Cat. No. B086807
Key on ui cas rn: 103-03-7
M. Wt: 151.17 g/mol
InChI Key: AVKHCKXGKPAGEI-UHFFFAOYSA-N
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Patent
US04063950

Procedure details

As representative compounds having the above formula, A in the formula represents an oxygen atom or =NR1 radical in which R1 is a hydroxyl radical or an amino radical which may substituted and especially when A is =NR1, R1 in =C=N-R1 formed as the result of dehydrating reaction between a carbonyl reagent having the formula of H2N-R1 and a ketone radical is representative. As representative compounds of H2N-R1, there can be mentioned, for example, hydroxylamine, hydrazine, semicarbazide, thiosemicarbazide and the like. As exemplified hydrazines there can be mentioned hydrazine, phenylhydrazine or phenylhydrazine substituted with an aryl, alkoxyl, carboalkoxyl radical or halogen atom, and isonicotinicacid hydrazide. Also as semicarbazides, there can be mentioned phenylsemicarbazide, or phenylsemicarbazide substituted with an alkyl, alkoxyl, carboalkoxyl radical or halogen atom. As thiosemicarbazide, there can be mentioned several derivatives like those in semicarbazides. Also, as Z in the above formula, Z represents a 5-, 6- or 7- membered alicyclic ring or heterocyclic ring containing nitrogen, oxygen or sulfur atom both of which rings may be saturated, unsaturated or substituted and as exemplified examples of Z, for example, cyclopentanone, cyclohexanone, cyclohexadione, cyclohexenone piperidone (for example, 2-, 3-, 4- piperidone), lactone (for example, 4-~7-membered ring), pyrrolidone, hydantoin and the like are representative. These alicyclic and heterocyclic ring may contain more than one substituent such as alkyl, aryl, alkoxyl, aryloxy, acyl alkoxycarbonyl radicals, or halogen, nitrile, nitro, sulfonamido or acylamino or may form a condensed ring at suitable place (for example, indanone, benzocyclohexenone, benzocycloheptenone, oxyindole). Also, these alicyclic or heterocyclic rings may contain more than one --S-Y radical (wherein Y has the same meaning as above) at the carbon atom next the carbonyl radical. X in the formula represents halogen atoms such as fluorine, chlorine and bromine and --O-W wherein W is preferred to be an alkyl radical having 1~5 carbon atoms or aryl or a heterocyclic ring such as substituted or unsubstituted benzene, pyridine, furan, or thiophene. When W is an acyl radical, that is, --COR3, R3 is preferred to be an aryl or alkyl radical. When W is --SO2 -R2, -R2 is preferred to be an alkyl, aryl radical and further heterocyclic rings such as pyridine, furan, thiophene, piperidine, pyrrolidone, and morpholine. Also, X may be ##STR5## wherein as the representative heterocyclic ring containing nitrogen formed with V, there can be mentioned succinimide, phthalimide, hydantoin, urazol and their derivatives. On the other hand, Y in the formula is a radical forming a compound having development inhibiting action such as an allylmercapto compound, mercapto heterocyclic compound, thioglycollicacid type compound, cysteine or glutathione with sulphur atom when the thioether bond is split and the sulfur atom is detached. As representative mercapto compounds of Y, there can be mentioned heterocyclic mercapto compounds such as mercaptotetrazole type compound, especially 1-phenyl-2-mercaptotetrazole, 1-nitrophenyl-5-mercaptotetrazole, 1-naphthyl-5-mercaptotetrazole, mercaptothiazole compounds, especially 2-mercaptobenzthiazole, mercaptonaphthothiazole, or mercapto-oxadiazole compounds, mercaptopiperidine compounds, mercaptothiadiazole compounds, especially 2-mercaptothiadiazolotriazine or mercaptotriazine compounds, mercaptotriazole compounds, mercaptobenzene compounds, especially 1-mercapto-2-benzoic acid, 1-mercapto-2-nitrobenzene, 1-mercapto-3-heptadecanoylaminbenzene. As exemplified examples of the compounds having the above formula, there can be mentioned the following compounds: ##STR6##
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[Compound]
Name
hydrazines
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reactant
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[Compound]
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aryl
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[Compound]
Name
alkoxyl
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[Compound]
Name
semicarbazides
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[Compound]
Name
alkyl
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reactant
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[Compound]
Name
alkoxyl
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[Compound]
Name
heterocyclic ring
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Name
cyclohexenone piperidone
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0 (± 1) mol
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reactant
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[Compound]
Name
lactone
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reactant
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reactant
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[Compound]
Name
alicyclic
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reactant
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[Compound]
Name
heterocyclic ring
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0 (± 1) mol
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reactant
Reaction Step 27
[Compound]
Name
alkyl
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0 (± 1) mol
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reactant
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[Compound]
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aryl
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reactant
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[Compound]
Name
alkoxyl
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reactant
Reaction Step 30
Name
hydroxyl radical
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0 (± 1) mol
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reactant
Reaction Step 31
[Compound]
Name
aryloxy
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0 (± 1) mol
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reactant
Reaction Step 32
[Compound]
Name
acyl alkoxycarbonyl
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0 (± 1) mol
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reactant
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[Compound]
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halogen
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reactant
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[Compound]
Name
nitrile
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reactant
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[Compound]
Name
nitro
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reactant
Reaction Step 36
[Compound]
Name
acylamino
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0 (± 1) mol
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reactant
Reaction Step 37
[Compound]
Name
semicarbazides
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0 (± 1) mol
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solvent
Reaction Step 38
[Compound]
Name
amino
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0 (± 1) mol
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reactant
Reaction Step 39
[Compound]
Name
carbonyl
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reactant
Reaction Step 40
[Compound]
Name
H2N-R1
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0 (± 1) mol
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reactant
Reaction Step 41
[Compound]
Name
ketone
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0 (± 1) mol
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reactant
Reaction Step 42
[Compound]
Name
H2N-R1
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reactant
Reaction Step 43

Identifiers

REACTION_CXSMILES
[OH].NO.NN.NN[C:8](N)=[O:9].NNC(N)=S.[C:16]1(NN)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:24](NN)(=O)[C:25]1C=CN=C[CH:26]=1.[C:34]1(NNC(N)=O)C=CC=CC=1.O=O.C1(=O)CCCC1.C1(=O)CCCCC1.N1CCCCC1=O.C1(=O)CCCC=C1.N1CCCC1=O.N1CC(=O)NC1=O>>[C:8]1(=[O:9])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:25][CH2:24]1.[C:8]1(=[O:9])[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH:24]=[CH:25][CH2:26]1.[C:8]1(=[O:9])[C:34]2=[CH:17][CH:18]=[CH:19][CH:20]=[CH:21][C:16]2=[CH:26][CH:25]=[CH:24]1 |f:11.12,^1:0|

Inputs

Step One
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reactant
Smiles
NO
Step Two
Name
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reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=S)N
Step Five
Name
hydrazines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
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NN
Step Seven
Name
Quantity
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Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Eight
Name
Quantity
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Type
reactant
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C1(=CC=CC=C1)NN
Step Nine
Name
aryl
Quantity
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Type
reactant
Smiles
Step Ten
Name
alkoxyl
Quantity
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Type
reactant
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Step Eleven
Name
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reactant
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C(C1=CC=NC=C1)(=O)NN
Step Twelve
Name
semicarbazides
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Type
reactant
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Step Thirteen
Name
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Type
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C1(=CC=CC=C1)NNC(=O)N
Step Fourteen
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Quantity
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Type
reactant
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C1(=CC=CC=C1)NNC(=O)N
Step Fifteen
Name
alkyl
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Type
reactant
Smiles
Step 16
Name
alkoxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
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Type
reactant
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NNC(=S)N
Step 18
Name
heterocyclic ring
Quantity
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Type
reactant
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Step 19
Name
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Type
reactant
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O=O
Step 20
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C1(CCCC1)=O
Step 21
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reactant
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C1(CCCCC1)=O
Step 22
Name
cyclohexenone piperidone
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reactant
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N1C(CCCC1)=O.C1(C=CCCC1)=O
Step 23
Name
lactone
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reactant
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Step 24
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N1C(CCC1)=O
Step 25
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N1C(=O)NC(=O)C1
Step 26
Name
alicyclic
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Step 27
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heterocyclic ring
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Step 28
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alkyl
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reactant
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Step 29
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aryl
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Step 30
Name
alkoxyl
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Step 31
Name
hydroxyl radical
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Type
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[OH]
Step 32
Name
aryloxy
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reactant
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Step 33
Name
acyl alkoxycarbonyl
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Type
reactant
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Step 34
Name
halogen
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Type
reactant
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Step 35
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nitrile
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Type
reactant
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Step 36
Name
nitro
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Type
reactant
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Step 37
Name
acylamino
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Type
reactant
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Step 38
Name
semicarbazides
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Type
solvent
Smiles
Step 39
Name
amino
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Type
reactant
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Step 40
Name
carbonyl
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Type
reactant
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Step 41
Name
H2N-R1
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0 (± 1) mol
Type
reactant
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Step 42
Name
ketone
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Step 43
Name
H2N-R1
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Type
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
especially when A is =NR1, R1 in =C=N-R1 formed as the
CUSTOM
Type
CUSTOM
Details
result

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Type
product
Smiles
C1(CC=CC2=C1C=CC=C2)=O
Name
Type
product
Smiles
C1(C=CC=C2C1=CC=CC=C2)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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